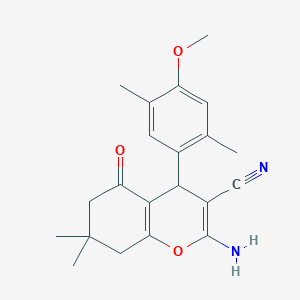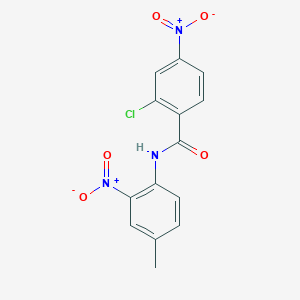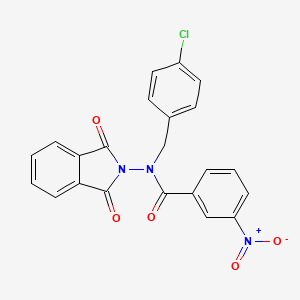![molecular formula C14H20ClNO6 B4953310 2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B4953310.png)
2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as CDEE and is used in various experiments due to its unique properties.
Mécanisme D'action
CDEE acts as a surfactant and solubilizer by reducing the surface tension between two immiscible phases. It forms micelles in aqueous solutions, which allows for the solubilization of hydrophobic compounds. CDEE has also been shown to interact with cell membranes, which may contribute to its ability to enhance drug delivery.
Biochemical and Physiological Effects:
CDEE has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have minimal effects on cell viability and proliferation. However, further studies are needed to fully understand the biochemical and physiological effects of CDEE.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CDEE is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This makes it a valuable tool for drug delivery and imaging applications. Additionally, CDEE has low toxicity and is generally considered safe for use in laboratory experiments. However, one limitation of CDEE is its potential to interact with cell membranes, which may affect the results of certain experiments.
Orientations Futures
There are several potential future directions for research on CDEE. One area of interest is the development of new drug delivery systems using CDEE. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of CDEE. The development of new synthesis methods and the optimization of existing methods may also be an area of future research. Finally, the application of CDEE in other fields, such as agriculture and environmental science, may also be explored.
Conclusion:
In conclusion, CDEE is a valuable tool in scientific research due to its unique properties as a surfactant and solubilizer. It has been extensively studied and optimized for use in drug delivery systems and has shown low toxicity in laboratory experiments. Further research is needed to fully understand the mechanism of action and potential applications of CDEE.
Méthodes De Synthèse
The synthesis of CDEE involves the reaction of 2-(2-chloro-4,6-dimethylphenoxy)ethylamine with ethylene oxide, followed by the reaction of the resulting product with oxalic acid to form the ethanedioate 2-{[2-(2-chloro-4,6-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt). This method has been extensively studied and optimized to produce high yields of pure CDEE.
Applications De Recherche Scientifique
CDEE has been used in various scientific research studies due to its ability to act as a surfactant and solubilizer. It is commonly used in drug delivery systems and has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, CDEE has been used in the development of nanoparticles for drug delivery and imaging applications.
Propriétés
IUPAC Name |
2-[2-(2-chloro-4,6-dimethylphenoxy)ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-9-7-10(2)12(11(13)8-9)16-6-4-14-3-5-15;3-1(4)2(5)6/h7-8,14-15H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMTYMPBLAEHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-(bicyclo[4.1.0]hept-7-ylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B4953232.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953245.png)

![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4953257.png)
![11-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4953265.png)

![2-(3,4-dimethoxybenzyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4953287.png)


![1-(2,5-dimethylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4953308.png)
![N-(3-hydroxypropyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4953315.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B4953324.png)
